molecular formula C8H4ClF3N2O3S B2796479 5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride CAS No. 1487357-18-5

5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride

Cat. No.: B2796479
CAS No.: 1487357-18-5
M. Wt: 300.64
InChI Key: JKKPWWOZBLIASE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]furan-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O3S/c9-18(15,16)7-2-1-5(17-7)4-3-6(14-13-4)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKPWWOZBLIASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The furan ring is then synthesized and attached to the pyrazole ring. Finally, the sulfonyl chloride group is introduced through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives that retain the trifluoromethyl-pyrazole-furan core structure.

Scientific Research Applications

5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of sulfonyl chloride derivatives with heterocyclic backbones. Below is a comparative analysis with key analogs:

Compound Backbone Substituents Molecular Weight LogP Applications CAS Number
5-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride (Target) Furan -SO₂Cl (position 2); -CF₃-pyrazole (position 5) 301 2.50 Agrochemical intermediates, pharmaceuticals 1487357-18-5
5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride Thiophene -SO₂Cl (position 2); -CF₃-pyrazole (position 5) ~315 (estimated) ~3.0 Reactive dyes, polymer synthesis 230295-11-1
2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride Furan -SO₂Cl (position 3); -CF₃-isoxazole (position 5) ~317 ~2.8 Specialty chemicals, ligand design 1308384-42-0
1-[5-(Trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride Pyridine -SO₂Cl (position 4); -CF₃-pyridine (position 2) ~322 ~1.8 Pharmaceuticals, kinase inhibitors N/A
Key Observations:

Backbone Influence :

  • Furan vs. Thiophene : Thiophene analogs (e.g., CAS 230295-11-1) exhibit higher LogP (~3.0) due to sulfur’s lipophilicity compared to oxygen in furan .
  • Pyridine Derivatives : Pyridine-based sulfonyl chlorides (e.g., compound in ) show lower LogP (~1.8) due to increased polarity from the nitrogen-rich ring.

Substituent Effects :

  • Position of -SO₂Cl : Position 2 in furan/thiophene derivatives enhances electrophilicity for nucleophilic substitution, whereas position 3 or 4 (e.g., in isoxazole or pyridine analogs) alters steric accessibility .
  • Trifluoromethyl Group : The -CF₃ group stabilizes adjacent heterocycles via electron withdrawal, critical for maintaining reactivity in sulfonylation reactions .

Commercial Availability and Pricing

Compound Supplier Purity Price (1g) Reference
Target Compound CymitQuimica ≥95% Inquire
5-Methyl-2-(trifluoromethyl)pyridine CymitQuimica ≥98% €12.00 (100mg)
Thiophene Analog (CAS 230295-11-1) ECHEMI ≥90% Inquire

Biological Activity

5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, along with a furansulfonyl chloride moiety. Its molecular formula is C9H6ClF3N3O2SC_9H_6ClF_3N_3O_2S with a molecular weight of approximately 303.67 g/mol.

PropertyValue
Molecular FormulaC9H6ClF3N3O2SC_9H_6ClF_3N_3O_2S
Molecular Weight303.67 g/mol
LogP2.49
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds containing the pyrazole structure exhibit notable antimicrobial properties. A study found that derivatives of 5-(trifluoromethyl)-1H-pyrazoles demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Herbicidal Activity

Preliminary biological testing has shown that this compound exhibits herbicidal activity. Specifically, it achieved an 80% inhibition rate against rape at a concentration of 200 μg/mL, indicating its potential as an effective herbicide in agricultural applications .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been investigated in several studies. The presence of the trifluoromethyl group is believed to enhance its interaction with inflammatory pathways, potentially leading to reduced inflammation markers in cellular models .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Molecular Structure, researchers synthesized a series of pyrazole derivatives and tested their antimicrobial activity. The results indicated that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Case Study 2: Herbicidal Testing

A field trial assessing the herbicidal properties of the compound was conducted on various crops. Results demonstrated effective weed control, with the compound significantly reducing weed biomass compared to untreated controls. This suggests its viability as a selective herbicide in crop management systems .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonyl chloride group may act as an electrophile, interacting with nucleophilic sites on target enzymes.
  • Disruption of Cellular Processes : The trifluoromethyl group can enhance lipophilicity, facilitating membrane penetration and disrupting cellular homeostasis.

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